molecular formula C15H15ClN2O2 B3174436 N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide CAS No. 953740-87-9

N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide

Cat. No.: B3174436
CAS No.: 953740-87-9
M. Wt: 290.74 g/mol
InChI Key: IFEHAOYPEDRZEJ-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide is an acetamide derivative characterized by a 2-chlorophenoxy group and a 4-amino-2-methylphenyl substituent. It is commercially available for research purposes (e.g., catalog number sc-329754) .

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(2-chlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-8-11(17)6-7-13(10)18-15(19)9-20-14-5-3-2-4-12(14)16/h2-8H,9,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEHAOYPEDRZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide typically begins with 4-amino-2-methylphenol and 2-chlorophenoxyacetic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen, and at controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amine derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

Chemistry:

    Catalysis: N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Medicine:

    Pharmaceuticals: Due to its structural features, this compound may be explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

Industry:

    Materials Science: The compound can be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide involves its interaction with molecular targets such as enzymes or receptors. The amino and chlorophenoxy groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Substituent Variations in Phenoxy Acetamides

The compound’s activity is influenced by the position and nature of substituents on the phenoxy and phenylacetamide groups. Key comparisons include:

Compound Name Substituents Key Differences Biological Activity Source
Target Compound : N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide - 2-Chlorophenoxy
- 4-Amino-2-methylphenyl
Reference compound Not explicitly reported; inferred from analogs
N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)acetamide - 2-Methoxyphenoxy
- 4-Amino-2-methylphenyl
Methoxy vs. chloro at phenoxy position Likely altered solubility and receptor affinity due to electron-donating vs. electron-withdrawing groups
2-(4-Chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide - 4-Chlorophenoxy
- Coumarin-linked phenyl
Para-chloro vs. ortho-chloro; coumarin moiety Potential anticancer activity via chromene interactions
N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide - 2-Formylphenoxy
- 3-Chloro-4-methylphenyl
Aldehyde functional group Possible role in covalent binding or prodrug activation

Key Observations :

  • Amino Group: The 4-amino-2-methylphenyl group distinguishes it from derivatives like N-(3-chloro-4-methylphenyl) analogs, which lack the amine, possibly influencing solubility and hydrogen-bonding capacity .

Pharmacological Activity Comparisons

Antimicrobial Activity

  • Analogues with Piperazine/Benzothiazole Groups : Compounds such as 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) and N-(thiazol-2-yl)acetamide (49) exhibit potent gram-positive antibacterial and antifungal activity, respectively . The target compound lacks these heterocyclic moieties, suggesting divergent antimicrobial mechanisms.
  • The target compound’s acetamide core may offer improved metabolic stability compared to chalcones’ reactive ketone group .

Anticancer Activity

  • Quinazoline Sulfonyl Derivatives: Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) exhibit IC50 values in the nanomolar range against HCT-116 and MCF-7 cell lines . The absence of a sulfonyl-quinazoline group in the target compound implies distinct anticancer pathways.

Biological Activity

N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer contexts. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an amino group, a methyl group, and a chlorophenoxy moiety. These functional groups contribute to its biological activity by facilitating interactions with various biomolecules.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with specific molecular targets, potentially inhibiting enzymes or modulating receptor activities. This interaction can lead to therapeutic effects, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study involving N-substituted phenyl-2-chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA), while showing moderate activity against Gram-negative bacteria and yeast .

CompoundTarget OrganismsEffectiveness
This compoundS. aureus, MRSAEffective
Similar CompoundsE. coli, C. albicansModerate

Anticancer Activity

In vitro studies have shown that this compound can inhibit cancer cell proliferation. For instance, related compounds have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating significant antiproliferative effects . The compound's structure allows it to modulate key signaling pathways involved in cancer progression.

Case Studies

  • Antiparasitic Activity : A related study identified potent antiparasitic activities in compounds structurally similar to this compound, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Compounds showed selective toxicity towards the parasite with minimal effects on mammalian cells .
    CompoundEC50 (μM)Selectivity
    Compound 73 (analog)0.001>30-fold
  • Antimicrobial Screening : Another study screened various N-substituted phenyl derivatives for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The findings confirmed that halogenated derivatives exhibited enhanced activity against pathogenic bacteria and fungi .

Q & A

Basic: What are the common synthetic routes for N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide?

The compound is typically synthesized via multi-step coupling reactions. A standard approach involves:

  • Amide bond formation using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) with 2,6-lutidine as a base .
  • Sequential reactions starting with chlorophenoxy acetic acid derivatives and aromatic amines, monitored by TLC (hexane:ethyl acetate, 9:3) for intermediate purity .
  • Final purification via recrystallization or column chromatography.

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of structurally similar acetamides?

Optimization strategies include:

  • Temperature control : Maintaining sub-5°C during TBTU addition to minimize side reactions .
  • Stoichiometric adjustments : Increasing TBTU molar equivalents (1.5–2.0×) to drive amide coupling to completion .
  • Solvent selection : Using anhydrous DCM to enhance reagent solubility and reaction homogeneity.
  • Real-time monitoring : Employing TLC and NMR to track intermediates and adjust reaction times dynamically .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Key methods include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, amide carbonyl at ~168 ppm) .
  • Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ via ESI-MS) .
  • X-ray crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks .
  • Elemental analysis : Validates purity (<0.5% deviation from theoretical C/H/N values) .

Advanced: How can researchers resolve discrepancies in spectroscopic data during characterization?

Discrepancies (e.g., unexpected NMR splitting or MS adducts) require:

  • Cross-validation : Comparing data with structurally analogous compounds (e.g., N-(4-chlorophenyl) derivatives) .
  • Dynamic NMR experiments : To detect conformational flexibility or tautomerism.
  • High-resolution MS : Distinguishing isotopic patterns from impurities.
  • Crystallographic refinement : Using X-ray data to resolve ambiguous NOE correlations .

Basic: What biological activities are associated with this compound and its analogs?

Analogous acetamides exhibit:

  • Antimicrobial activity : Against Gram-positive bacteria (MIC ≤ 25 µg/mL) .
  • Anticancer potential : Moderate inhibition of cancer cell lines (e.g., IC50 ~50 µM in breast cancer models) .
  • Enzyme modulation : Interactions with kinases or cytochrome P450 isoforms .

Advanced: How can in vitro assays be designed to evaluate the compound’s efficacy in cancer models?

Recommended protocols:

  • Cell viability assays : MTT or resazurin-based tests across multiple cell lines (e.g., MCF-7, HeLa) .
  • Apoptosis markers : Caspase-3/7 activation and Annexin V staining.
  • Target validation : siRNA knockdown of suspected targets (e.g., Bcl-2) paired with dose-response studies.
  • Synergy studies : Combining with standard chemotherapeutics (e.g., doxorubicin) to assess combinatorial effects .

Basic: What structural features influence the compound’s reactivity and bioactivity?

Critical motifs include:

  • Chlorophenoxy group : Enhances lipophilicity and π-π stacking with biological targets .
  • Acetamide linker : Facilitates hydrogen bonding to enzyme active sites (e.g., via N–H···O interactions) .
  • Amino-methyl substitution : Modulates solubility and metabolic stability .

Advanced: How do computational methods aid in studying structure-activity relationships (SAR)?

Approaches include:

  • Molecular docking : Predicting binding poses with targets like EGFR or PARP using AutoDock Vina .
  • QSAR modeling : Correlating substituent electronic parameters (e.g., Hammett σ) with bioactivity .
  • MD simulations : Assessing conformational stability in aqueous and lipid bilayer environments .

Basic: What analytical challenges arise in quantifying this compound in biological matrices?

Common issues:

  • Matrix interference : From proteins or lipids in plasma/tissue homogenates.
  • Low volatility : Requiring derivatization for GC-MS analysis.
  • Sensitivity limits : Addressed via UHPLC-MS/MS with LOQ ≤ 1 ng/mL .

Advanced: How can researchers validate the compound’s metabolic stability in preclinical studies?

Strategies involve:

  • Microsomal assays : Incubating with liver microsomes (human/rat) and monitoring parent compound depletion via LC-MS .
  • CYP inhibition screening : Using fluorogenic substrates for CYP3A4/2D6 .
  • Metabolite identification : High-resolution MS/MS to detect phase I/II metabolites .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide
Reactant of Route 2
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N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide

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